molecular formula C5H13Cl2N B099530 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride CAS No. 17256-39-2

2-Chloro-1-methylethyl(dimethyl)amine hydrochloride

Cat. No. B099530
CAS RN: 17256-39-2
M. Wt: 158.07 g/mol
InChI Key: XVJVDXVBVSCWOF-UHFFFAOYSA-N
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Description

2-Chloro-1-methylethyl(dimethyl)amine hydrochloride is a chemical compound that is related to various amines and their derivatives. While the specific compound is not directly studied in the provided papers, the research does cover related compounds and their pharmacological and chemical properties. For instance, methyl-bis(2-chloroethyl)amine (HN2) has been investigated for its acute pharmacological effects, which include cholinergic properties and neurologic effects such as ataxia and muscular weakness . Additionally, methods for preparing related compounds, such as 1-substituted 2,2-dimethoxyethylamine hydrochlorides, have been developed, indicating the interest in synthesizing and studying such amines .

Synthesis Analysis

The synthesis of related amines involves multi-step processes that can include condensation reactions, regioselective alkylations, and catalytic hydrogenolysis. For example, the preparation of 1-substituted 2,2-dimethoxyethylamine hydrochlorides is achieved through a novel method that is efficient and has a wide substrate scope . This method could potentially be adapted for the synthesis of 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride, although the specific steps and conditions would need to be tailored to the unique structure of this compound.

Molecular Structure Analysis

Conformational studies on related compounds, such as 2-methyl- and 2,NN-trimethyl-chroman-3-amines, have been conducted to determine their configurations and preferred conformations. These studies utilize proton magnetic resonance spectra to assign the structures of free bases and their derivatives, including hydrochlorides . Such analytical techniques could be applied to 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride to elucidate its molecular structure and conformation.

Chemical Reactions Analysis

The reactivity of amines under various conditions, such as UV/chlorine disinfection, has been examined. For instance, the formation and photodegradation of dichloronitromethane (DCNM) from amine precursors like methylamine (MA) and dimethylamine (DMA) have been studied, revealing that factors such as UV light intensity, amine and chlorine concentration, and pH can significantly affect the reaction outcomes . These findings suggest that 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride may also undergo specific chemical reactions under similar conditions, which could be relevant for its applications and stability.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride are not directly discussed in the provided papers, the studies do offer insights into the properties of similar compounds. For example, the toxicity of HN2 and its derivatives has been compared in different animal models, indicating the importance of understanding the toxicological profile of such chemicals . Additionally, the solubility, crystallinity, and stability of amine hydrochlorides are often important characteristics that can be inferred from the synthesis methods and the nature of the compounds .

Scientific Research Applications

  • Chemical Synthesis and Reactivity:

    • Ohta et al. (2000) studied the addition of amines to the imidazole nucleus, using compounds related to 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride, showing the potential of these compounds in synthesizing novel chemical structures (Ohta et al., 2000).
    • Yap et al. (2014) developed a chiral palladacycle using a similar amine ligand, demonstrating its application in asymmetric hydrophosphination reactions (Yap et al., 2014).
  • Pharmacological Research:

    • Giardiná et al. (1997) synthesized and studied the enantiomers of a compound similar to 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride for their alpha-adrenoceptor blocking activity (Giardiná et al., 1997).
  • Materials Science and Catalysis:

    • Zhang et al. (2018) discussed the palladium-catalyzed transformation of benzyl amines, highlighting the role of similar amine compounds in catalysis (Zhang et al., 2018).
    • Pei et al. (2014) synthesized a compound from an amine similar to 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride, exploring its physicochemical properties for potential applications in surfactants (Pei et al., 2014).
  • Organic and Analytical Chemistry:

    • Pera‐Titus and Shi (2014) discussed the amination of biomass-based alcohols, indicating the utility of similar amines in the development of industrial chemicals (Pera‐Titus & Shi, 2014).
    • Shimizu et al. (1992) investigated the synthesis of alkyl-substituted p-benzoquinones using a catalytic system involving amines, showing the potential of these amines in organic synthesis (Shimizu et al., 1992).
  • Environmental and Green Chemistry:

    • Zheng et al. (2014) demonstrated the methylation of secondary amines using dialkyl carbonates, a process that could be relevant for environmentally friendly chemistry (Zheng, Darcel, & Sortais, 2014).

properties

IUPAC Name

1-chloro-N,N-dimethylpropan-2-amine;hydrochloride
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InChI

InChI=1S/C5H12ClN.ClH/c1-5(4-6)7(2)3;/h5H,4H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJVDXVBVSCWOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884886
Record name 2-Propanamine, 1-chloro-N,N-dimethyl-, hydrochloride (1:1)
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Molecular Weight

158.07 g/mol
Source PubChem
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Product Name

2-Propanamine, 1-chloro-N,N-dimethyl-, hydrochloride

CAS RN

17256-39-2
Record name 2-Propanamine, 1-chloro-N,N-dimethyl-, hydrochloride (1:1)
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Record name 2-chloro-1-methylethyl(dimethyl)amine hydrochloride
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Record name 2-CHLORO-1-METHYLETHYL(DIMETHYL)AMINE HYDROCHLORIDE
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